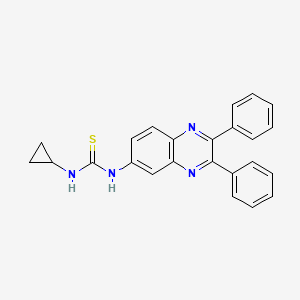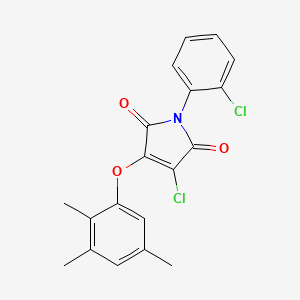
1-(3-methoxybenzyl)-4-(5-pyrimidinylcarbonyl)-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxybenzyl)-4-(5-pyrimidinylcarbonyl)-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as MBPCP and is known to have various biochemical and physiological effects.
作用机制
The exact mechanism of action of MBPCP is not fully understood. However, it is known to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. MBPCP has been found to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. This may explain its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
MBPCP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. MBPCP has also been found to increase the levels of GABA in the brain, resulting in increased inhibitory neurotransmission. This may explain its anticonvulsant effects. Furthermore, MBPCP has been found to protect neurons from oxidative stress and prevent cell death in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using MBPCP in lab experiments is its ability to modulate the GABA-A receptor, which is involved in the regulation of neuronal excitability. This makes it a useful tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of using MBPCP is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on MBPCP. One area of interest is its potential use in the treatment of epilepsy and other neurological disorders. MBPCP has been found to have anticonvulsant properties in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as an anti-inflammatory agent. MBPCP has been shown to reduce inflammation in animal models, and further research is needed to determine its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to determine the exact mechanism of action of MBPCP and to develop more efficient synthesis methods.
合成方法
The synthesis of MBPCP involves the reaction of 3-methoxybenzyl chloride with 4-(5-pyrimidinylcarbonyl)-2-piperazinone in the presence of a base. The resulting product is then purified through recrystallization to obtain pure MBPCP. This synthesis method has been used by various researchers to obtain MBPCP for their experiments.
科学研究应用
MBPCP has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anticonvulsant, and neuroprotective properties. MBPCP has been shown to inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been found to have anticonvulsant effects in animal models of epilepsy. Furthermore, MBPCP has been shown to protect neurons from oxidative stress and prevent cell death in animal models of neurodegenerative diseases.
属性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(pyrimidine-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-15-4-2-3-13(7-15)10-20-5-6-21(11-16(20)22)17(23)14-8-18-12-19-9-14/h2-4,7-9,12H,5-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBRFRXWBBTYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2=O)C(=O)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxyphenyl)methyl]-4-(pyrimidine-5-carbonyl)piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156133.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5156135.png)
![isopropyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5156143.png)

![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)
![1-[3-(4-morpholinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5156172.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156182.png)

![N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide](/img/structure/B5156198.png)

![methyl 7-(2-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5156216.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5156227.png)
![N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5156232.png)